molecular formula C21H25NO4S B2854834 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-ethoxyphenyl)ethan-1-one CAS No. 1448056-84-5

1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-ethoxyphenyl)ethan-1-one

Cat. No.: B2854834
CAS No.: 1448056-84-5
M. Wt: 387.49
InChI Key: LTHIEGDCUZHRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[(Benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-ethoxyphenyl)ethan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a pyrrolidine ring, a common structural motif found in many biologically active compounds and pharmaceuticals . The integration of a benzenesulfonyl group can influence the molecule's electronic properties and binding affinity, potentially making it a candidate for investigating enzyme inhibition pathways. The 4-ethoxyphenyl moiety further enhances its research utility, as similar aromatic ethers are frequently explored for their interactions with various cellular targets. The primary research applications for this compound are likely in early-stage drug discovery, where it can be utilized as a building block or an intermediate in the synthesis of more complex molecules. Its structure suggests potential for use in developing protease or kinase inhibitors, given the known activity of sulfonyl-containing compounds in these areas. Furthermore, molecules with pyrrolidine scaffolds are often investigated for their potential as receptor ligands, including for neurological targets . Researchers can employ this compound in high-throughput screening assays to identify initial hits for further optimization. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly not for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-2-26-19-12-10-17(11-13-19)15-21(23)22-14-6-7-18(22)16-27(24,25)20-8-4-3-5-9-20/h3-5,8-13,18H,2,6-7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHIEGDCUZHRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-ethoxyphenyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through an alkylation reaction using 4-ethoxyphenyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of flow microreactor systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-ethoxyphenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-ethoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-ethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Key Observations :

  • This group may enhance metabolic stability compared to the hydrolytically labile hydroxymethyl group in 119 .

Sulfonyl-Containing Analogues

Table 2: Sulfonyl Group Impact on Properties

Compound Name Sulfonyl Group Biological Activity Reference
Target Compound Benzenesulfonyl Not reported
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3e) Methylsulfonyl Antimicrobial (moderate inhibition vs. S. aureus and E. coli)
Etomethazene (benzimidazole derivative) None (ethoxybenzyl) Opioid receptor agonist (speculative)

Key Observations :

  • The benzenesulfonyl group in the target compound is bulkier than the methylsulfonyl group in 3e, which may reduce steric hindrance in receptor binding compared to 3e .
  • Sulfonyl groups generally improve thermal stability and resistance to oxidative degradation compared to ethers (e.g., etomethazene’s ethoxybenzyl) .

Key Observations :

  • Compounds with bromophenyl groups (e.g., ) exhibit strong antioxidant activity, hinting that electron-withdrawing groups on the aryl moiety enhance radical scavenging.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Q. What strategies address contradictory data in biological activity assays?

Discrepancies in receptor binding affinities (e.g., µ-opioid vs. σ-receptor interactions) may arise from:

  • Conformational flexibility : The pyrrolidine ring’s puckering alters pharmacophore presentation. Molecular dynamics simulations (MD) can predict dominant conformers .
  • Solvent effects : Polar solvents stabilize zwitterionic forms, reducing membrane permeability. Compare results in DMSO vs. PBS buffers .
  • Assay interference : The benzenesulfonyl group may quench fluorescence in FRET-based assays. Validate via LC-MS or radioligand binding .

Q. How can structure-activity relationships (SAR) guide derivative design?

Focus on modifying:

  • Benzenesulfonyl substituents : Electron-withdrawing groups (e.g., -NO₂) enhance σ-receptor affinity but reduce solubility.
  • Pyrrolidine substitutions : Methylation at the 3-position restricts ring puckering, improving selectivity . Example SAR table:
DerivativeR Group (Pyrrolidine)Receptor IC₅₀ (nM)
ParentH120 (σ), 450 (µ)
3-MeCH₃85 (σ), >1000 (µ)

Q. What computational methods predict metabolic stability?

  • Density Functional Theory (DFT) : Models oxidation susceptibility at the ethoxyphenyl methyl group .
  • CYP450 docking : Predicts hepatic metabolism hotspots (e.g., CYP3A4 interaction with the benzenesulfonyl moiety) .

Methodological Guidance

Q. How to resolve spectral overlaps in NMR characterization?

  • Selective ¹H-¹³C HSQC : Differentiates overlapping signals from the pyrrolidine and ethoxyphenyl protons .
  • Variable-temperature NMR : Identifies dynamic effects (e.g., ring inversion) by observing signal coalescence at elevated temps .

Q. What techniques validate synthetic intermediates?

  • HRMS-ESI : Confirms molecular ions for intermediates like 2-[(benzenesulfonyl)methyl]pyrrolidine (calc. [M+H]⁺ = 254.12) .
  • IR spectroscopy : Detects sulfonyl S=O stretches (~1350 cm⁻¹) to track reaction progress .

Contradiction Analysis

Q. Why do solubility studies report conflicting logP values?

  • Measurement methods : Shake-flask vs. HPLC-derived logP values vary due to ionization in aqueous phases. Use octanol-water partitioning with pH control .
  • Aggregation effects : Micelle formation in high concentrations artificially lowers solubility. Validate via dynamic light scattering (DLS) .

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